Concanamycin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Concanamycin E is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antimalarial Activity
Concanamycin A, closely related to Concanamycin E, demonstrates notable antimalarial properties. It inhibits the growth of Plasmodium falciparum, a parasite responsible for malaria, and shows an additive effect when combined with the antimalarial drug pyronaridine (Auparakkitanon & Wilairat, 2006).
Biosynthesis and Potential Osteoporosis Treatment
The biosynthesis of Concanamycin A involves complex genetic pathways in Streptomyces neyagawaensis. This process is crucial for exploring its potential as a treatment for osteoporosis, given its potent inhibition of vacuolar (V-type) ATPase which is implicated in osteoclast-mediated bone resorption (Haydock et al., 2005).
Antiherpetic Properties
Concanamycins exhibit significant inhibition of herpes simplex virus replication. These compounds block the virus's penetration into host cells and suppress the release of progeny viruses, highlighting their potential as antiherpetic agents (Hayashi et al., 2001).
Impact on Intracellular Protein Trafficking
Concanamycin A affects intracellular protein trafficking in plant cells by causing vacuolation of the Golgi apparatus. This provides insights into cellular mechanisms and potential applications in plant biology or pharmacology (Robinson et al., 2004).
Inhibition of Vacuolar-type H(+)-ATPase
Synthetic analogues of Concanamycins, retaining the core inhibitory action against vacuolar-type H(+)-ATPase, have been developed. These compounds also induce apoptosis in cancer cells, broadening the scope of this compound's applications in cancer research (Yoshimoto et al., 2002).
Interaction with Proteolipid Subunits
Studies on the binding affinity of Concanamycin to the proteolipid subunit of the vacuolar H(+)-ATPase membrane domain reveal critical insights into its mechanism of action, particularly in inhibiting eukaryotic acid pumps (Whyteside et al., 2005).
Role in Inducing Apoptosis in B Cells
Concanamycin A, as a vacuolar type H+-ATPase inhibitor, has been found to induce DNA fragmentation and apoptosis in B cell hybridoma, highlighting its potential application in immunology and cancer research (Hashimoto et al., 2001).
Enhancement of Immune Clearance of HIV-Infected Cells
Concanamycin A has been identified to counteract HIV-1 Nef protein, thereby enhancing the immune clearance of HIV-infected cells by cytotoxic T lymphocytes. This discovery opens new avenues for HIV treatment research (Painter et al., 2020).
Properties
CAS No. |
144450-35-1 |
---|---|
Molecular Formula |
C42H51N4O10P |
Molecular Weight |
838 g/mol |
IUPAC Name |
[6-[2-[4-[(4E,6E,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |
InChI |
InChI=1S/C44H71NO14/c1-12-14-34-27(6)37(56-38-21-33(48)41(30(9)55-38)58-43(45)51)22-44(52,59-34)29(8)39(49)28(7)40-35(53-10)16-13-15-23(2)17-25(4)31(46)20-32(47)26(5)18-24(3)19-36(54-11)42(50)57-40/h12-16,18-19,25-35,37-41,46-49,52H,17,20-22H2,1-11H3,(H2,45,51)/b14-12+,16-13+,23-15+,24-18+,36-19- |
InChI Key |
NNJUTDASDBXCIX-KYPZQYTFSA-N |
Isomeric SMILES |
C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C/C=C(/CC(C(CC(C(/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)O)C)\C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |
SMILES |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(CC(C(C=C(C=C(C(=O)O2)OC)C)C)O)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |
Canonical SMILES |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(CC(C(C=C(C=C(C(=O)O2)OC)C)C)O)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |
Synonyms |
concanamycin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.